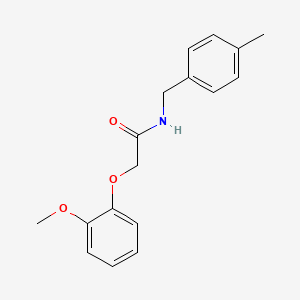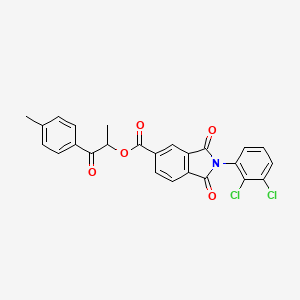
2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide
Vue d'ensemble
Description
2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective agonist of the cannabinoid receptor type 2 (CB2), which is a G protein-coupled receptor that is primarily expressed in immune cells and has been implicated in a variety of physiological and pathological processes.
Mécanisme D'action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide involves the selective activation of CB2 receptors, which are primarily expressed in immune cells. CB2 receptors are coupled to G proteins, which activate downstream signaling pathways that modulate immune responses and inflammation. 2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide has been shown to activate CB2 receptors in a dose-dependent manner, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide has been shown to have a variety of biochemical and physiological effects, particularly in the immune system. 2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while promoting the production of anti-inflammatory cytokines such as IL-10. 2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide has also been shown to inhibit the proliferation of T cells and B cells, as well as the production of antibodies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide in lab experiments include its selective activation of CB2 receptors, which allows for the specific modulation of immune responses and inflammation. 2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide also has a relatively low toxicity profile, making it a safe and viable option for in vitro and in vivo studies. However, one limitation of using 2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide and its potential therapeutic applications. One area of interest is the development of novel CB2 receptor agonists that have improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of 2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide's potential in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanisms by which 2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide modulates immune responses and inflammation, which could lead to the development of more targeted and effective therapies.
Applications De Recherche Scientifique
2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of immunology. CB2 receptors are primarily expressed in immune cells, and their activation has been shown to modulate immune responses and inflammation. 2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide has been shown to selectively activate CB2 receptors, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-7-9-14(10-8-13)11-18-17(19)12-21-16-6-4-3-5-15(16)20-2/h3-10H,11-12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEAZBAIUXFSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]pentanediamide](/img/structure/B3936986.png)
![2-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene](/img/structure/B3936990.png)
![1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936997.png)

![1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B3937017.png)
![2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acid](/img/structure/B3937019.png)
![2-[3-(benzyloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3937047.png)
![2-methyl-5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazole](/img/structure/B3937053.png)
![3-methyl-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3937072.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3937080.png)
![4-[(2,4-dimethoxy-5-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937088.png)
![5-bromo-2-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3937090.png)
![4-methyl-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B3937094.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3937102.png)